N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in targeted tissues. The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide is unique due to its specific methoxy substitution, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in biological imaging and optoelectronics .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-5-2-4-9(8-10)14(18)15-11-6-3-7-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXJVPJOIMPXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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